![molecular formula C15H17N3O2 B2729569 4-[3-(1H-pyrazol-1-yl)propyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1396683-85-4](/img/structure/B2729569.png)
4-[3-(1H-pyrazol-1-yl)propyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(1H-pyrazol-1-yl)propyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a heterocyclic compound that features both a pyrazole and a benzoxazepine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1H-pyrazol-1-yl)propyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves the formation of the pyrazole ring followed by the construction of the benzoxazepine moiety. One common approach is the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . The benzoxazepine ring can be synthesized through a series of cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
化学反应分析
Types of Reactions
4-[3-(1H-pyrazol-1-yl)propyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains .
科学研究应用
4-[3-(1H-pyrazol-1-yl)propyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used to study the biological activity of pyrazole and benzoxazepine derivatives.
Industry: The compound can be used in the development of agrochemicals and other industrial products
作用机制
The mechanism of action of 4-[3-(1H-pyrazol-1-yl)propyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The benzoxazepine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity or specificity .
相似化合物的比较
Similar Compounds
1H-pyrazole: A simple pyrazole derivative with various biological activities.
Benzoxazepine: A compound with a similar core structure but lacking the pyrazole moiety.
Pyrazolo[1,5-a]pyrimidines: Compounds with a fused pyrazole and pyrimidine ring system
Uniqueness
4-[3-(1H-pyrazol-1-yl)propyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is unique due to its combination of a pyrazole and a benzoxazepine ring, which may confer distinct biological activities and chemical properties compared to its individual components or other similar compounds .
属性
IUPAC Name |
4-(3-pyrazol-1-ylpropyl)-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15-12-20-14-6-2-1-5-13(14)11-17(15)8-4-10-18-9-3-7-16-18/h1-3,5-7,9H,4,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGOCWJLFHGBBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2729486.png)
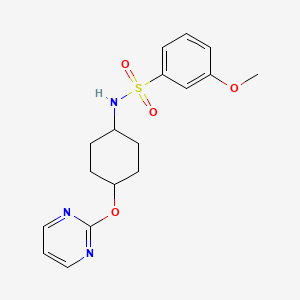
![N-(2-methylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2729488.png)
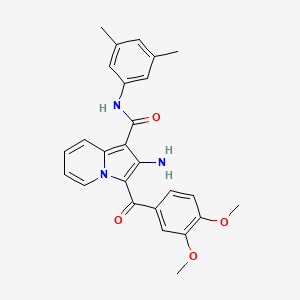


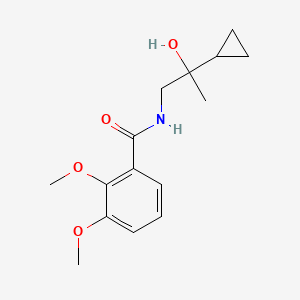
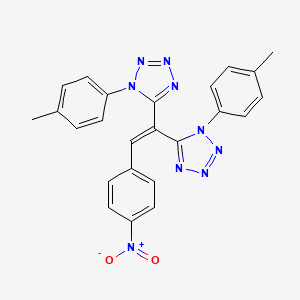

![5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2729500.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2729501.png)
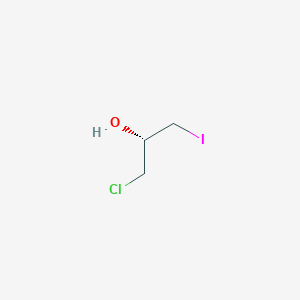

![N,N,5-trimethyl-1-[(3-methylphenyl)methyl]-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/new.no-structure.jpg)
